4-Bromo-2-nitrobenzonitrile

Nucleophilic Aromatic Substitution SNAr Regioselectivity

Researchers needing sequential aryl functionalization without protecting groups choose 4-Bromo-2-nitrobenzonitrile (CAS 79603-03-5): • Orthogonal Br/NO₂/CN handles: Br for Suzuki/Sonogashira/Buchwald-Hartwig coupling; NO₂ reduced to amine for amidation/sulfonylation; CN latent acid/amide/tetrazole precursor. • Validated multi-gram route via TFA/H₂O₂ oxidation (70% yield); avoids cyanide. • Core intermediate in TBK1/IKKε kinase inhibitor patents (Merck WO2013034238A1). Ambient shipment; ≥98% purity.

Molecular Formula C7H3BrN2O2
Molecular Weight 227.01 g/mol
CAS No. 79603-03-5
Cat. No. B1267159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-nitrobenzonitrile
CAS79603-03-5
Molecular FormulaC7H3BrN2O2
Molecular Weight227.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)[N+](=O)[O-])C#N
InChIInChI=1S/C7H3BrN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H
InChIKeyIOBYLOUUUJPZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-nitrobenzonitrile: Orthogonal Pharmaceutical Intermediate


4-Bromo-2-nitrobenzonitrile (CAS 79603-03-5) is a disubstituted aromatic nitrile featuring ortho-nitro and para-bromo substituents [1]. With a molecular formula of C7H3BrN2O2 and molecular weight of 227.01 g/mol, this solid compound melts at 98–99 °C and exhibits low aqueous solubility (calculated 0.21 g/L at 25 °C) . Its structural arrangement places strong electron-withdrawing nitro and cyano groups in conjugation with a bromine atom activated for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling. The compound has been explicitly referenced as a key intermediate in patents for benzonitrile-derived kinase inhibitors targeting TBK1 and IKKε, confirming its established role in medicinal chemistry [2]. For procurement and scientific selection, its value resides in the orthogonal reactivity profile that enables sequential derivatization strategies difficult to replicate with alternative substitution patterns.

4-Bromo-2-nitrobenzonitrile: Orthogonal Reactivity and Regiochemical Constraints


The substitution pattern of 4-bromo-2-nitrobenzonitrile—specifically the 1,2,4-relationship of cyano, nitro, and bromo groups—creates a unique orthogonal reactivity vector that regioisomeric analogs cannot reproduce. The ortho-nitro group strongly activates the para-bromine toward nucleophilic aromatic substitution (SNAr) while simultaneously deactivating the ring toward electrophilic attack, enabling selective mono-functionalization at bromine without competing side reactions at other positions . Regioisomers such as 5-bromo-2-nitrobenzonitrile (meta-bromo relative to nitro) exhibit different electronic profiles that alter reaction rates and product distributions. Additionally, the chlorine analog 4-chloro-2-nitrobenzonitrile (CAS 34662-32-3) shows significantly higher aqueous solubility (estimated) and reduced reactivity in palladium-catalyzed cross-couplings, making bromine essential for milder Suzuki–Miyaura coupling conditions . When the cyano group is absent—as in 4-bromo-2-nitrobenzene derivatives—the lack of the nitrile handle eliminates the opportunity for subsequent transformations such as hydrolysis to amides/carboxylic acids, reduction to benzylamines, or tetrazole formation. Substitution with generic bromonitroaromatics therefore introduces either reactivity mismatches or synthetic dead ends.

4-Bromo-2-nitrobenzonitrile: Key Evidence vs. Analogs


Ortho-Nitro/Para-Bromo Substitution and SNAr Reactivity

The ortho-nitro group in 4-bromo-2-nitrobenzonitrile exerts a powerful electron-withdrawing effect that stabilizes the Meisenheimer complex during SNAr, activating the para-bromine for nucleophilic displacement [1]. NMR characterization confirms the electronic environment: 1H NMR (500 MHz, DMSO-d6) shows distinct aromatic proton shifts at δ 8.15 (dd, H-5), 8.25 (d, H-6), and 8.46 (d, H-3), consistent with strong deshielding by the ortho-nitro and cyano groups . This activation pattern is specific to the 1,2,4-substitution array; meta-nitro substitution (e.g., 5-bromo-2-nitrobenzonitrile) fails to provide comparable activation of bromine, requiring harsher reaction conditions or alternative catalysts.

Nucleophilic Aromatic Substitution SNAr Regioselectivity Electronic Activation

Solubility and LogP Comparison with Chloro Analog

4-Bromo-2-nitrobenzonitrile exhibits calculated aqueous solubility of 0.21 g/L at 25 °C and XLogP3 of 1.7, reflecting enhanced lipophilicity compared to its chloro analog [1]. The chloro analog 4-chloro-2-nitrobenzonitrile (CAS 34662-32-3) has lower molecular weight (182.56 vs 227.01) and is expected to have higher aqueous solubility based on the absence of the heavy bromine atom . The melting point of 4-bromo-2-nitrobenzonitrile (98–99 °C) provides a convenient solid handling window, whereas the chloro analog melts at 95–100 °C with different crystallization behavior . The bromo compound's higher LogP facilitates organic phase partitioning during aqueous workup, improving product recovery in multi-step sequences.

Physicochemical Properties Solubility LogP Process Chemistry

TBK1/IKKε Kinase Inhibitor Intermediate (Merck Patent)

4-Bromo-2-nitrobenzonitrile has been explicitly claimed and utilized as a starting material or intermediate in the synthesis of benzonitrile-derived inhibitors targeting TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon), as disclosed in Merck Patent GmbH's WO2013034238A1 [1]. The patent describes compounds of formula I incorporating the 4-bromo-2-nitrobenzonitrile core structure, with subsequent transformations including nitro group reduction to amine followed by amidation or sulfonamide formation, and Suzuki–Miyaura coupling at the bromine position. This documented use in proprietary pharmaceutical research establishes the compound's validated role in producing bioactive molecules. In contrast, regioisomers such as 5-bromo-2-nitrobenzonitrile and 2-bromo-4-nitrobenzonitrile are absent from comparable patent disclosures, suggesting that the 1,2,4-substitution pattern is specifically required for the target binding interactions.

Kinase Inhibition TBK1 IKKε Oncology Inflammation

Sequential Divergent Derivatization via Orthogonal Handles

The 1,2,4-substitution pattern provides two chemically orthogonal handles for sequential modification: (1) the bromine atom for Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling, and (2) the nitro group for reduction to amine followed by amidation, sulfonylation, or reductive amination [1]. This orthogonality enables divergent library synthesis without protecting group manipulation. In comparison, the chloro analog 4-chloro-2-nitrobenzonitrile exhibits reduced reactivity in palladium-catalyzed couplings due to the stronger C–Cl bond (bond dissociation energy ~95 kcal/mol vs. C–Br ~67 kcal/mol), requiring higher temperatures or specialized ligands to achieve comparable conversion [2]. The absence of the nitro group in 4-bromobenzonitrile eliminates the second diversification vector entirely. The cyano group itself serves as a third latent handle for hydrolysis or reduction, making this compound a tri-functional scaffold.

Orthogonal Reactivity Divergent Synthesis Cross-Coupling Reduction

Synthetic Route: TFA/H₂O₂ Oxidation of Amino Precursor

A validated synthetic route to 4-bromo-2-nitrobenzonitrile proceeds via oxidation of 2-amino-4-bromobenzonitrile using 33% hydrogen peroxide in trifluoroacetic acid at 0 °C to 50 °C, achieving 70% isolated yield (3.64 g product from 4.5 g starting material) . Full spectroscopic characterization (IR: 2252 cm⁻¹ CN stretch, 1520/1412 cm⁻¹ C=C; 1H/13C NMR) confirms product identity and purity . This methodology is referenced in Medicinal Chemistry (2014, vol. 10, p. 484–496) and US Patent US8916704 (2014), establishing it as a literature-validated approach . In contrast, alternative routes such as cyanation of 1,4-dibromo-2-nitrobenzene with CuCN in DMA at 100 °C offer different entry points but may require handling of toxic cyanide reagents, making the oxidation route preferable for many laboratory settings.

Synthetic Methodology Oxidation Process Chemistry Scale-up

4-Bromo-2-nitrobenzonitrile: Key Application Scenarios


TBK1/IKKε Inhibitor Synthesis via Sequential Coupling

This compound is specifically suited for medicinal chemistry programs targeting TBK1 and IKKε kinases, as documented in Merck Patent WO2013034238A1 [1]. The synthetic workflow involves: (1) initial SNAr or cross-coupling at the bromine position to install aryl/heteroaryl groups; (2) nitro group reduction to the corresponding aniline using H2/Pd-C or SnCl2/HCl; and (3) amine functionalization via amidation or sulfonylation to generate the final kinase inhibitor scaffold. The orthogonal reactivity ensures clean sequential transformations without protecting group strategies.

Divergent Library Synthesis with Orthogonal Handles

For high-throughput medicinal chemistry and parallel synthesis, 4-bromo-2-nitrobenzonitrile serves as an ideal tri-functional scaffold [2]. The bromine enables Pd-catalyzed diversification (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig), the nitro group permits reduction to amine for subsequent amide/sulfonamide coupling, and the cyano group offers latent conversion to carboxylic acid, primary amide, or aminomethyl moieties. This three-dimensional diversity space supports efficient exploration of structure–activity relationships in hit-to-lead optimization.

Process Scale-Up via Validated Oxidation Route

For process development and scale-up applications, the TFA/H2O2 oxidation of 2-amino-4-bromobenzonitrile provides a reproducible, moderate-yield (70%) entry to this intermediate at multi-gram quantities . The method avoids toxic cyanide reagents (as in alternative CuCN-based cyanation routes) and generates product with well-defined melting point (98–99 °C) that facilitates purification by crystallization. This validated route supports reliable procurement and in-house preparation of material for preclinical studies.

Amidoximes & Heterocycles via Nitrile and Nitro Transformations

The nitrile group in 4-bromo-2-nitrobenzonitrile is reactive toward hydroxylamine, producing amidoximes that serve as precursors to 1,2,4-oxadiazoles and other heterocycles with reported antileishmanial activity . The retained bromine atom in the amidoxime intermediate enables further diversification through cross-coupling. This application scenario exploits both the nitrile and bromine functionalities while preserving the nitro group for subsequent reduction, offering a modular approach to heterocyclic compound libraries.

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